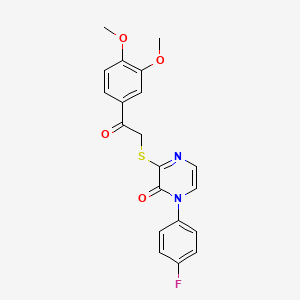

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-26-17-8-3-13(11-18(17)27-2)16(24)12-28-19-20(25)23(10-9-22-19)15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUMUVNIAVVNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-((2-(4-Bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

- Structural Difference : Replaces 3,4-dimethoxyphenyl with 4-bromophenyl.

- Implications: The bromine atom (electron-withdrawing) may reduce electron density compared to methoxy groups (electron-donating), altering reactivity and binding affinity. No explicit data on melting points or bioactivity is available, but bromine’s larger atomic radius could affect molecular packing .

5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a)

- Structural Difference: Contains a cyanophenyl group and a dimethylaminopropylthio-pyrimidine side chain.

- Data: Purity = 98.3% (HPLC), synthesized via TC-C18 chromatography.

Core Heterocycle Modifications

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Derivatives ()

- Structural Difference: Fused pyrazolo-thiazolo-pyrimidinone system instead of a simple pyrazinone.

- Synthesis : Sulfuric acid-mediated cyclization at room temperature, yielding compounds with melting points influenced by substituent bulkiness. For example, compound 18 (unsubstituted) has a lower melting point than derivatives with electron-withdrawing groups .

Hexahydro-thieno[3,4-b]pyrazin-2(1H)-one 6,6-Dioxides ()

Thioether-Linked Analogues

HS38: (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

- Structural Difference: Pyrazolo-pyrimidinone core with a chlorophenyl group and propanamide side chain.

- Implications: The chloro substituent may enhance metabolic stability compared to fluorine.

3-(3,4-Dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one ()

Data Table: Key Properties of Comparable Compounds

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:

- Stepwise Synthesis : Begin with coupling the 3,4-dimethoxyphenyl ketone moiety to the pyrazinone core via a thioether linkage. Use solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions (60–80°C) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .

- Critical Parameters : Control reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for thiol-containing intermediates) to minimize byproducts like disulfide formation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., fluorophenyl, dimethoxyphenyl) and thioether linkage integrity. For example, the 4-fluorophenyl group shows characteristic splitting patterns in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+Na]+ peaks). Cross-reference with computational tools like PubChem’s InChI key for validation .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm planar pyrazinone ring conformation .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or phosphatases due to pyrazinone’s potential ATP-binding mimicry. Use fluorogenic substrates for real-time activity monitoring .

- Antimicrobial Screening : Employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .

- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced: How can competing side reactions during synthesis (e.g., disulfide formation) be mitigated?

Answer:

- Protecting Groups : Temporarily block reactive thiols with trityl or acetyl groups before coupling to the pyrazinone core .

- Optimized Solvent Systems : Use degassed DMSO under inert gas (N) to prevent oxidation of thiol intermediates to disulfides .

- Real-Time Monitoring : Track reaction progress via TLC or HPLC to halt the reaction at optimal conversion (e.g., >85% yield) .

Advanced: What methodologies are suitable for determining the mechanism of action in biological systems?

Answer:

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with the fluorophenyl group and π-π stacking with the pyrazinone ring .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to receptors like G-protein-coupled receptors (GPCRs) .

- Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) after treatment .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to eliminate variability .

- Metabolite Analysis : Use LC-MS to verify compound stability in biological matrices. Degradation products (e.g., demethylated derivatives) may explain discrepancies .

- Structural Analog Comparison : Test derivatives (e.g., replacing 3,4-dimethoxyphenyl with chlorophenyl) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.